molecular formula C6Cl4INO2 B14622917 1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene CAS No. 56892-57-0

1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene

Cat. No.: B14622917
CAS No.: 56892-57-0
M. Wt: 386.8 g/mol
InChI Key: IBJHHBRMWNXZST-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene is an organic compound with the molecular formula C6Cl4IN2O2 It is a derivative of benzene, where four chlorine atoms, one iodine atom, and one nitro group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene can be synthesized through a multi-step process involving the chlorination, iodination, and nitration of benzene derivatives. One common method involves the following steps:

    Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce tetrachlorobenzene.

    Iodination: Tetrachlorobenzene is then iodinated using iodine and an oxidizing agent such as nitric acid to introduce the iodine atom.

    Nitration: The iodinated tetrachlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.

    Reduction: The major product is 1,2,3,4-Tetrachloro-5-iodo-6-aminobenzene.

    Oxidation: Products include nitroso derivatives or other oxidized forms of the compound.

Scientific Research Applications

1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene can be compared with other halogenated nitrobenzenes such as:

    1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.

    1,2,3,5-Tetrachloro-4-nitrobenzene: Different substitution pattern on the benzene ring, leading to different chemical properties and reactivity.

    1,2,3,4-Tetrachloro-5-nitrobenzene:

The uniqueness of this compound lies in the presence of both iodine and nitro groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

56892-57-0

Molecular Formula

C6Cl4INO2

Molecular Weight

386.8 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-iodo-6-nitrobenzene

InChI

InChI=1S/C6Cl4INO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

InChI Key

IBJHHBRMWNXZST-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1I)Cl)Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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